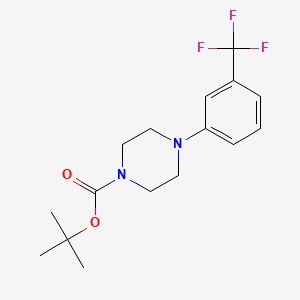

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21F3N2O2 . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group in its structure enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-(trifluoromethyl)aniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate receptor activity enhances drug efficacy and specificity, making it a valuable asset in drug formulation processes .

Therapeutic Potential

Research indicates that tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibits potential therapeutic properties. It is being investigated for its effects on various biological targets, contributing to drug discovery efforts aimed at treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Biochemical Research

Receptor Interaction Studies

In biochemical research, this compound is utilized to explore interactions with various receptors and signaling pathways. Its structure allows it to engage with molecular targets effectively, providing insights into cellular mechanisms that may lead to new therapeutic strategies .

Mechanistic Insights

The compound's interaction with specific molecular targets can elucidate the mechanisms underlying certain diseases, thereby aiding in the development of innovative treatment approaches. This research is particularly relevant in understanding neuropharmacological effects and receptor modulation .

Material Science

Development of Advanced Materials

this compound's unique properties make it suitable for developing advanced materials. It is being explored for use in polymers that require enhanced thermal stability and chemical resistance, which are critical for various industrial applications .

Applications in Coatings and Composites

The compound's stability and reactivity can be harnessed in formulating coatings and composites that demand durability and performance under extreme conditions. This application is particularly valuable in industries such as aerospace and automotive manufacturing.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound can be employed in formulating agrochemicals. Its properties may enhance the effectiveness of pesticides and herbicides while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that reduce chemical runoff and toxicity .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential therapeutic agent |

| Biochemical Research | Studies on receptor interactions; mechanistic insights into disease pathways |

| Material Science | Development of polymers with enhanced stability; applications in coatings and composites |

| Agricultural Chemistry | Formulation of effective agrochemicals; sustainable pesticide and herbicide development |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities . The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications .

Activité Biologique

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS No. 1121599-88-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H21F3N2O2

- Molecular Weight : 330.35 g/mol

- Purity : Typically ≥ 95%

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with trifluoromethyl phenyl substituents, followed by esterification with tert-butyl carboxylic acid. This method allows for the introduction of both the trifluoromethyl group and the piperazine structure, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Triple-Negative Breast Cancer) | < 10 | Cell cycle arrest in G0/G1 phase |

| Compound B | HT-29 (Colon Cancer) | 15 | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may induce cell cycle arrest and modulate apoptotic pathways. For example, it has been observed that similar compounds can alter the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Case Studies

-

Study on Cell Cycle Dynamics :

In a study involving MDA-MB-231 cells treated with a structurally related compound, flow cytometry analysis revealed an increase in the G0/G1 phase population, suggesting that these compounds may inhibit progression through the cell cycle. This effect was not statistically significant compared to doxorubicin but indicates a potential mechanism for growth inhibition. -

In Vivo Models :

The chick chorioallantoic membrane (CAM) assay has been utilized to assess the tumorigenic response of compounds similar to this compound. Results demonstrated a reduction in tumor size when treated with these compounds, highlighting their potential as therapeutic agents.

Propriétés

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQRXGCTQLELCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.